
n-(1-Phenylcyclohexyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenylcyclohexyl)formamide: is an organic compound with the molecular formula C13H17NO It is a formamide derivative, characterized by the presence of a phenyl group attached to a cyclohexyl ring, which is further connected to a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Phenylcyclohexyl)formamide typically involves the formylation of 1-phenylcyclohexylamine. One common method is the reaction of 1-phenylcyclohexylamine with formic acid under solvent-free conditions, often promoted by a solid acid catalyst such as sulfonated rice husk ash (RHA-SO3H) . This method is efficient, providing good-to-high yields in short reaction times.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: N-(1-Phenylcyclohexyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N-(1-Phenylcyclohexyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Phenylcyclohexyl)formamide involves its interaction with specific molecular targets. For instance, similar compounds like phencyclidine (PCP) act as NMDA receptor antagonists, blocking the activity of these receptors and affecting neurotransmitter signaling . This suggests that this compound may also interact with similar pathways, although further research is needed to confirm its exact mechanism.
Comparison with Similar Compounds
Phencyclidine (PCP): An arylcyclohexylamine with similar structural features, known for its NMDA receptor antagonism.
Ketamine: Another NMDA receptor antagonist with anesthetic properties.
N-Phenethyl-4-piperidone (NPP): A related compound used in the synthesis of various pharmaceuticals.
Uniqueness: N-(1-Phenylcyclohexyl)formamide is unique due to its specific formamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
17380-56-2 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-(1-phenylcyclohexyl)formamide |
InChI |
InChI=1S/C13H17NO/c15-11-14-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,14,15) |
InChI Key |
OYKZJWSJPUGNIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962430.png)

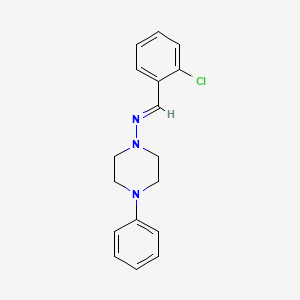
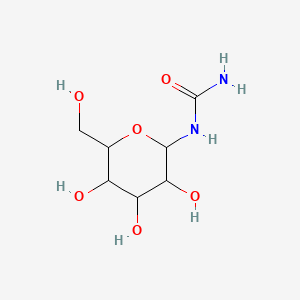
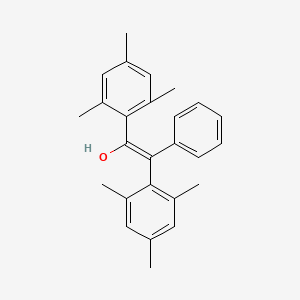

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-furohydrazide](/img/structure/B11962476.png)

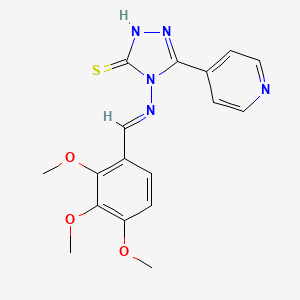
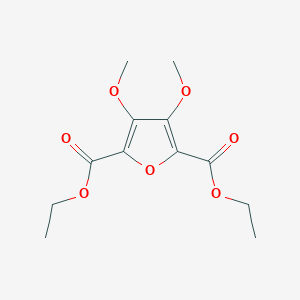
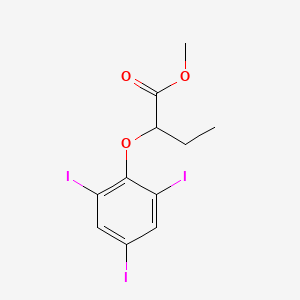

![2-methoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate](/img/structure/B11962514.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11962520.png)
